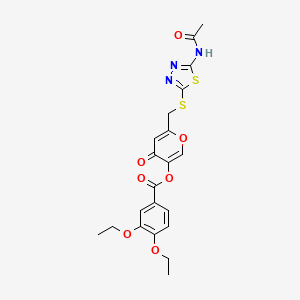![molecular formula C17H16N2O2 B2830506 N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-25-0](/img/structure/B2830506.png)
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by the presence of a furan ring fused to a pyridine ring, with an ethylphenyl group and a carboxamide group attached
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
Target of Action
albicans . Therefore, it’s plausible that this compound may also target similar microbial strains.
Mode of Action
Related compounds have been shown to interact with their targets, leading to inhibition of microbial growth . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the targeted microbes.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s likely that this compound affects pathways essential for microbial growth and survival .
Result of Action
The result of the action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is likely the inhibition of microbial growth, given the antimicrobial activity of similar compounds . This would result in molecular and cellular effects that disrupt the normal functioning of the targeted microbes, leading to their death or inhibited growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-ethylphenyl halides.
Formation of the carboxamide group: This can be done through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
4-arylthieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activities, including antiplasmodial properties.
Pyridine derivatives: Various pyridine derivatives have been studied for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCYNRPQGOMZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)
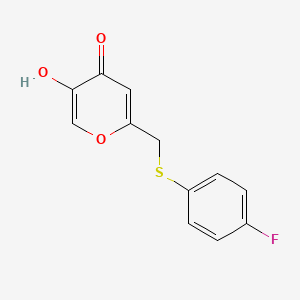
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2830428.png)
![6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B2830429.png)
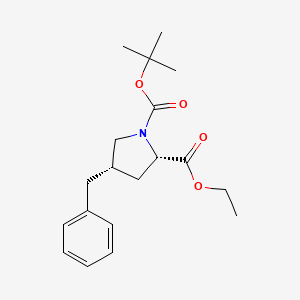
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

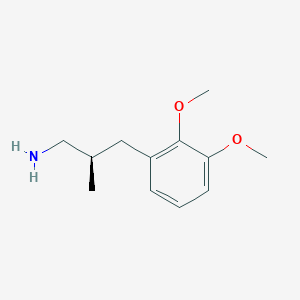
![7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830435.png)
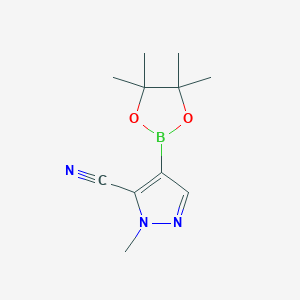
![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)
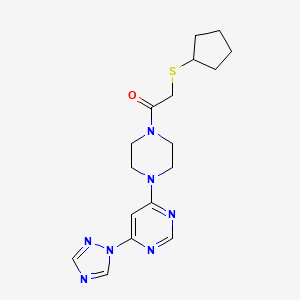
![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
